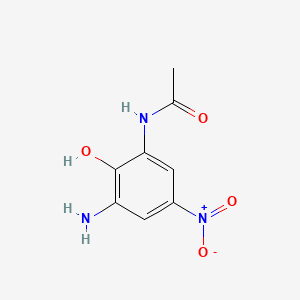
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes an acetamide group attached to a substituted phenyl ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and nitro functional groups on the phenyl ring makes it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetamidation. One common method includes the nitration of 3-amino-2-hydroxyaniline to introduce the nitro group at the 5-position. This is followed by the reaction with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diamino derivative.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- Acetamide, N-(3-nitrophenyl)-
- Acetamide, N-(2-hydroxy-5-nitrophenyl)-
- Acetamide, N-(2-hydroxy-3-nitrophenyl)-
Comparison: N-(3-Amino-2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for a broader range of chemical reactions and biological interactions compared to its analogs
特性
CAS番号 |
6358-63-0 |
|---|---|
分子式 |
C8H9N3O4 |
分子量 |
211.17 g/mol |
IUPAC名 |
N-(3-amino-2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-4(12)10-7-3-5(11(14)15)2-6(9)8(7)13/h2-3,13H,9H2,1H3,(H,10,12) |
InChIキー |
JBYMSNCIQHSWOD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1O)N)[N+](=O)[O-] |
Key on ui other cas no. |
6358-63-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















